N-{cyclohexyl[2-(dicyclohexylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide
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Overview
Description
N-{cyclohexyl[2-(dicyclohexylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohexyl group, a dicyclohexylphosphanyl group, and a sulfinamide moiety, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{cyclohexyl[2-(dicyclohexylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide typically involves multiple steps, starting with the preparation of the key intermediates. The process often includes:
Formation of the cyclohexyl group: This can be achieved through the hydrogenation of benzene in the presence of a suitable catalyst.
Introduction of the dicyclohexylphosphanyl group: This step involves the reaction of cyclohexylphosphine with a suitable halogenated aromatic compound under controlled conditions.
Attachment of the sulfinamide moiety: This is usually done by reacting the intermediate with a sulfinyl chloride in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{cyclohexyl[2-(dicyclohexylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated compounds, bases, and acids.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{cyclohexyl[2-(dicyclohexylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism by which N-{cyclohexyl[2-(dicyclohexylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in enzymes or catalysts, thereby influencing their activity. The pathways involved may include:
Coordination to metal centers: This can alter the electronic properties of the metal, affecting its reactivity.
Interaction with biological macromolecules: Binding to proteins or nucleic acids can modulate their function and stability.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Another phosphanyl-containing compound with different structural features and reactivity.
Tetramethylethylene chlorophosphite: Similar in containing a phosphanyl group but differs in its overall structure and applications.
Uniqueness
N-{cyclohexyl[2-(dicyclohexylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide is unique due to its combination of a cyclohexyl group, a dicyclohexylphosphanyl group, and a sulfinamide moiety
Properties
Molecular Formula |
C29H48NOPS |
---|---|
Molecular Weight |
489.7 g/mol |
IUPAC Name |
N-[cyclohexyl-(2-dicyclohexylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C29H48NOPS/c1-29(2,3)33(31)30-28(23-15-7-4-8-16-23)26-21-13-14-22-27(26)32(24-17-9-5-10-18-24)25-19-11-6-12-20-25/h13-14,21-25,28,30H,4-12,15-20H2,1-3H3 |
InChI Key |
MMMATOAROHABTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1CCCCC1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
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